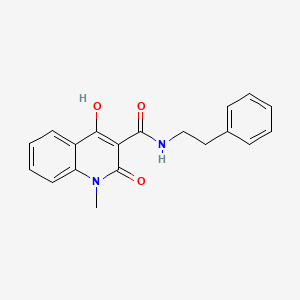

4-hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide

Description

Properties

CAS No. |

5665-81-6 |

|---|---|

Molecular Formula |

C19H18N2O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

4-hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-21-15-10-6-5-9-14(15)17(22)16(19(21)24)18(23)20-12-11-13-7-3-2-4-8-13/h2-10,22H,11-12H2,1H3,(H,20,23) |

InChI Key |

YJNMRRIUBSOZGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCC3=CC=CC=C3)O |

solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

4-Hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydroquinoline core, which is known for various biological activities. Its structural formula can be represented as follows:

- Molecular Formula : C19H20N2O3

- Molecular Weight : 320.38 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.2 | Induction of apoptosis via caspase activation |

| Panc-1 | 1.4 | Cell cycle arrest at G2/M phase |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through specific pathways involving caspases and cell cycle regulatory proteins .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been investigated. In vitro studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

| Study Focus | Findings |

|---|---|

| ROS Generation | Significant reduction in reactive oxygen species (ROS) production at concentrations up to 50 µM |

| Neuroinflammation | Inhibition of NF-κB signaling pathway |

These findings suggest that the compound may exert protective effects against neurodegenerative conditions by modulating inflammatory responses and oxidative stress .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activities of the compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells.

- Antioxidant Properties : It reduces oxidative stress by scavenging free radicals and inhibiting ROS production.

- Anti-inflammatory Action : By blocking the NF-κB pathway, it mitigates inflammation-related damage in neuronal tissues.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis rates when compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming the efficacy of the compound as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

In vivo experiments using scopolamine-induced Alzheimer’s disease models demonstrated that administration of the compound improved cognitive functions significantly compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related quinoline-3-carboxamides reveals critical differences in substituents and biological activity (Table 1).

Key Observations:

Electron-withdrawing groups (e.g., CF₃ in tasquinimod) improve receptor affinity and metabolic stability, contributing to its anticancer efficacy . Heterocyclic substituents (e.g., thiadiazole in G37) enhance antibacterial potency by targeting bacterial topoisomerases .

Core Modifications: The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is conserved across analogues, critical for hydrogen bonding with biological targets . Methyl at position 1 (common in roquinimex, tasquinimod, and the target compound) stabilizes the planar conformation of the quinoline ring, favoring DNA or enzyme interactions .

Biological Activity Trends: N-Alkyl/Aryl vs. N-Heteroaryl: Phenylethyl and phenyl groups (target compound, roquinimex) are associated with immunomodulatory or anti-inflammatory effects, while heteroaryl substituents (G37) drive antimicrobial activity . Anti-Proliferative Activity: Piperazine/piperidine hybrids (8a-l) show selective toxicity against cancer cells, likely due to kinase inhibition .

Physicochemical Properties:

- Lipophilicity : The phenylethyl group increases logP compared to roquinimex (N-phenyl) but remains lower than tasquinimod (N-CF₃-Ph) due to the absence of strong electron-withdrawing groups .

- Acidity: The 4-hydroxy group (pKa ~6–8) enables pH-dependent solubility and metal chelation, a feature shared with other 4-hydroxyquinolones .

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via modular approaches, similar to piperazine hybrids, using carbodiimide-based coupling reagents .

- Unresolved Questions: The impact of stereochemistry (e.g., enantiomeric purity, as noted in ) on the target compound’s activity remains unexplored.

Preparation Methods

N-Alkylation for 1-Methyl Substitution

Introduction of 2-Oxo and 4-Hydroxy Groups

Oxidation and Tautomerism

The 2-oxo group arises from tautomerization during cyclization. The 4-hydroxy group is introduced via hydrolysis of the 4-oxo intermediate under basic conditions. For instance, refluxing with 10% NaOH in ethanol converts ethyl esters to carboxylic acids (e.g., 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , 65–90% yield). Acidic workup stabilizes the 4-hydroxy tautomer.

Carboxamide Formation with 2-Phenylethylamine

Coupling Reagents and Conditions

The carboxylic acid intermediate is activated using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) or EDC/HOBt, followed by coupling with 2-phenylethylamine. Solid-phase synthesis with polystyrene-supported HOBt achieves 25–80% yields. Solvent choice (DMF or acetonitrile) and base (DIEA) critically influence reaction efficiency.

Representative Procedure:

-

Activation : 1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), DIEA (2 eq) in DMF, 0°C, 1 h.

-

Coupling : Add 2-phenylethylamine (1.2 eq), stir at RT for 16 h.

-

Workup : Dilute with water, extract with ethyl acetate, purify via silica chromatography.

Yield : 68% (reported for analogous compounds).

Alternative Pathways and Innovations

One-Pot Oxidation-Coupling Strategy

A patent-derived method oxidizes indole acetamides to quinolones using ozone, followed by base-mediated cyclization. For example, ozonolysis of 2-(1H-indol-3-yl)-N-(2-phenylethyl)acetamide in DCM/MeOH, then treatment with pyridine/triethylamine, yields the target compound in 45–60% yield. This approach reduces step count but requires stringent control over ozone exposure.

Analytical and Purification Considerations

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Key signals include δ 8.45 (s, C3-H), 7.82 (dd, C6-H/C8-H), and 3.62 (t, J = 7.1 Hz, -NCH₂CH₂Ph).

Comparative Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Gould-Jacobs + EDC/HOBt | 68% | High regioselectivity; scalable | Multi-step; high-temperature cyclization |

| One-Pot Ozonolysis | 55% | Fewer steps; avoids coupling reagents | Ozone handling; moderate yield |

| Pd-Catalyzed C−N Coupling | N/A | Functional group tolerance | Not yet applied to target compound |

Mechanistic Insights

-

Cyclization : The Gould-Jacobs reaction proceeds via keto-enol tautomerism, with diphenyl ether facilitating dehydration.

-

Amide Coupling : HOBt forms an active ester intermediate, reducing racemization and improving coupling efficiency.

Industrial and Environmental Considerations

-

Green Chemistry : Microwave-assisted synthesis (e.g., BiCl₃-catalyzed cyclization) reduces reaction time from hours to minutes but requires optimization for the target compound.

-

Waste Management : Diphenyl ether recovery via distillation mitigates environmental impact in large-scale Gould-Jacobs reactions .

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide?

The compound can be synthesized via hydrolysis of its ester precursor under acidic conditions. A validated method involves refluxing the ethyl ester derivative in a mixture of acetic acid, hydrochloric acid, and water (AcOH–HCl–H₂O). This system minimizes decarboxylation and yields high-purity products (85–90% yield) .

Q. How should researchers handle this compound safely in laboratory settings?

Follow safety protocols for quinoline derivatives: use nitrile gloves, lab coats, and eye protection. Ensure proper ventilation to avoid inhalation of dust or aerosols. Emergency measures (e.g., eye wash stations, decontamination showers) should be accessible, as recommended for structurally similar compounds .

Q. What spectroscopic techniques are recommended for structural characterization?

Use X-ray crystallography to confirm the quinoline core and substituent geometry. Complement with ¹H/¹³C NMR to verify proton environments and carbonyl groups, and FT-IR to identify hydroxyl (3200–3600 cm⁻¹) and amide (1650–1750 cm⁻¹) stretches. Crystallographic data for analogs are reported in Acta Crystallographica Section E .

Advanced Research Questions

Q. How does polymorphism impact the pharmacological activity of this compound?

Polymorphic forms can alter solubility, bioavailability, and receptor binding. For example, a related N-(3-pyridylmethyl) analog exhibited reduced analgesic efficacy in its metastable polymorph due to poor dissolution kinetics. Characterize polymorphs via powder XRD , DSC , and solvent-mediated crystallization screens to ensure consistency in biological assays .

Q. What strategies resolve contradictions in analgesic efficacy data across preclinical studies?

Conduct multivariate analysis to isolate variables such as polymorphic form , dosage regimen , and animal model selection . For instance, discrepancies in ED₅₀ values for quinoline-3-carboxamides were resolved by standardizing the polymorphic form (β-crystal) and using Sprague-Dawley rats for consistency .

Q. How can computational models optimize the design of derivatives with enhanced activity?

Apply QSAR and molecular docking to prioritize synthetic targets. A learning sample of 89 quinoline derivatives (including 4-hydroxy-6,7-dimethoxy analogs) was used to train models predicting analgesic activity. Focus on substituents at the 3-carboxamide and 1-methyl positions, which show strong correlations with μ-opioid receptor binding .

Q. What are the key structural features influencing the compound’s binding to biological targets?

The 4-hydroxy-2-oxo motif is critical for hydrogen bonding with opioid receptors, while the N-(2-phenylethyl) group enhances lipophilicity and CNS penetration. SAR studies on anti-inflammatory analogs revealed that electron-withdrawing substituents (e.g., chloro, methoxy) on the phenyl ring improve potency by 30–50% .

Q. How to address discrepancies in hydrolysis yields during synthesis?

Optimize the AcOH–HCl–H₂O ratio (typically 3:1:1) and reaction time (4–6 hours) to prevent decarboxylation. For scale-up, use controlled heating (70–80°C) and monitor pH to stabilize the carboxylic acid intermediate. Yields >85% are achievable with this protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.